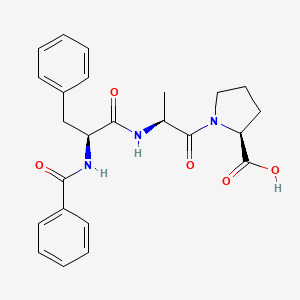

Benzoylphenylalanyl-alanyl-proline

Overview

Description

“Benzoylphenylalanyl-alanyl-proline” is a compound that belongs to the class of organic compounds known as oligopeptides . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .

Chemical Reactions Analysis

The chemical reactions involving proline, a component of “Benzoylphenylalanyl-alanyl-proline”, have been studied. Proline can catalyze the aldol reaction according to the enamine mechanism .Scientific Research Applications

Antidepressant Properties

Benzoylphenylalanyl-alanyl-proline, under the name benzyloxycarbonyl-alanyl-proline, has shown antidepressant properties. Research on rats with dopamine deficiency-dependent depressive syndrome treated with benzyloxycarbonyl-alanyl-proline exhibited a rapid disappearance of depressive symptoms, suggesting its potential as an antidepressant (Khlebnikova et al., 2009).

Enzyme Inhibition in Medicinal Chemistry

A study on L-alanyl-4 or 5-substituted L-prolines, including variations of benzoylphenylalanyl-alanyl-proline, explored their roles in inhibiting angiotensin converting enzyme (ACE). These compounds, especially the N alpha-phosphoryl derivatives, demonstrated potential as ACE inhibitors, a key target in cardiovascular diseases (Alexandrou & Liakopoulou-Kyriakides, 1990).

Role in Peptide Synthesis

Benzyloxycarbonyl-L-proline p-guanidinophenyl ester, a derivative of benzoylphenylalanyl-alanyl-proline, has been utilized in peptide synthesis. This compound serves as an 'inverse substrate' for trypsin, facilitating the synthesis of Pro-Xaa peptide bonds, which is significant in the study of protein structures and functions (Schellenberger et al., 1991).

Role in Blood Pressure Regulation

Research on 1-[3-(acylthio)-3-aroylpropionyl]-L-proline derivatives, related to benzoylphenylalanyl-alanyl-proline, revealed their potential as antihypertensive agents. These compounds were found to be potent ACE inhibitors, suggesting their use in managing hypertension (Mcevoy et al., 1983).

Neurochemical Studies

The presence of an endogenous inhibitor of dipeptidyl carboxypeptidase in rat brain was studied using benzoylphenylalanyl-alanyl-proline as a substrate. This research provided insights into the biological regulation of dipeptidyl carboxypeptidase activity, important in understanding neurochemical processes (Velletri & Lovenberg, 1984).

Mechanism of Action

While the specific mechanism of action for “Benzoylphenylalanyl-alanyl-proline” is not available, proline-rich antimicrobial peptides, which may share some similarities with this compound, have been found to kill Gram-negative bacteria via a non-lytic mechanism that involves penetration into susceptible cells and intracellular action .

Safety and Hazards

properties

IUPAC Name |

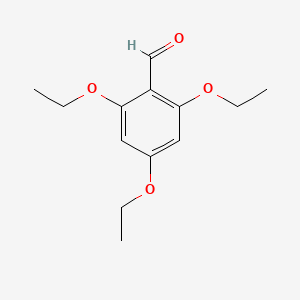

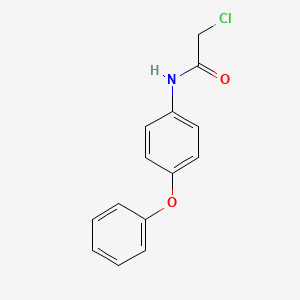

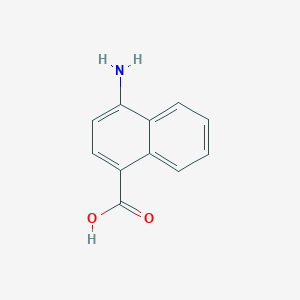

(2S)-1-[(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O5/c1-16(23(30)27-14-8-13-20(27)24(31)32)25-22(29)19(15-17-9-4-2-5-10-17)26-21(28)18-11-6-3-7-12-18/h2-7,9-12,16,19-20H,8,13-15H2,1H3,(H,25,29)(H,26,28)(H,31,32)/t16-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKCBQPXKGNTQKX-VDGAXYAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90989830 | |

| Record name | N-(1-Hydroxy-2-{[hydroxy(phenyl)methylidene]amino}-3-phenylpropylidene)alanylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90989830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoylphenylalanyl-alanyl-proline | |

CAS RN |

69677-91-4 | |

| Record name | Benzoylphenylalanyl-alanyl-proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069677914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Hydroxy-2-{[hydroxy(phenyl)methylidene]amino}-3-phenylpropylidene)alanylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90989830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(Pyrrolidin-1-yl)ethyl]pyridine](/img/structure/B1596068.png)

![[(2,3-Dichlorophenoxy)methylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B1596080.png)